molecular formula C9H11F3N2Si B13553438 1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole

1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole

Cat. No.: B13553438
M. Wt: 232.28 g/mol
InChI Key: NSGLDNQBKLENTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole is a compound that features both trifluoromethyl and trimethylsilyl groups. These functional groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is often used in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the biological activity and stability of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired purity and yield on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can lead to a wide range of functionalized pyrazole derivatives .

Mechanism of Action

The mechanism by which 1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethylsilyl group can influence its solubility and stability. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole is unique due to the presence of both trifluoromethyl and trimethylsilyl groups on a pyrazole ring, along with an ethynyl linkage. This combination of functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C9H11F3N2Si

Molecular Weight

232.28 g/mol

IUPAC Name

trimethyl-[2-[2-(trifluoromethyl)pyrazol-3-yl]ethynyl]silane

InChI

InChI=1S/C9H11F3N2Si/c1-15(2,3)7-5-8-4-6-13-14(8)9(10,11)12/h4,6H,1-3H3

InChI Key

NSGLDNQBKLENTL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=NN1C(F)(F)F

Origin of Product

United States

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